N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

Hypolipidemic Triglyceride reduction Benzofuran-2-carboxamide SAR

Select CAS 923432-05-7 for hypertriglyceridemia/mixed dyslipidemia research. The 2-benzoyl-4-methylphenyl N-substitution delivers an 86% plasma triglyceride reduction at 18 h (Triton WR-1339 model), outperforming 3-benzoylphenyl and acetylphenyl analogs. Its high regioisomeric purity (>95%) eliminates isomeric contaminants that compromise target deconvolution and chemoproteomics workflows. A non-fibrate scaffold with comparable cholesterol-lowering efficacy to bezafibrate (~52% TC reduction in related derivatives) makes it a privileged chemotype for lipid-modulation SAR programs.

Molecular Formula C23H17NO3
Molecular Weight 355.393
CAS No. 923432-05-7
Cat. No. B2643848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide
CAS923432-05-7
Molecular FormulaC23H17NO3
Molecular Weight355.393
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-15-11-12-19(18(13-15)22(25)16-7-3-2-4-8-16)24-23(26)21-14-17-9-5-6-10-20(17)27-21/h2-14H,1H3,(H,24,26)
InChIKeyKBKDEXUZZDLWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide (CAS 923432-05-7): Core Identification and Chemical Context


N-(2-Benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide (CAS 923432-05-7) is a synthetic benzofuran-2-carboxamide derivative featuring a 2-benzoyl-4-methylphenyl substituent on the amide nitrogen [1]. This compound belongs to a class of N-aryl/alkyl benzofuran-2-carboxamides that have been investigated for diverse biological activities, including hypolipidemic [2], antiproliferative [3], and immunomodulatory effects [4]. The benzoyl and methyl substituents on the aniline ring are key structural determinants that influence both physicochemical properties and biological target engagement relative to unsubstituted or differently substituted analogs [2].

Why N-(2-Benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide Cannot Be Interchanged with Generic Benzofuran-2-carboxamide Analogs


Benzofuran-2-carboxamides constitute a structurally permissive scaffold where seemingly minor N-aryl substitutions (e.g., 2-benzoyl-4-methylphenyl vs. 2-acetylphenyl vs. 3-benzoylphenyl) can produce dramatically different biological activity profiles. Published structure–activity relationship (SAR) data demonstrate that position and electronic character of the phenyl ring substituents directly modulate target engagement potency: compounds with a 2-benzoyl-4-methylphenyl group (such as 3b) exhibited significantly superior triglyceride-lowering efficacy compared to their 3-benzoylphenyl or 2-acetylphenyl congeners in the same in vivo model [1]. Consequently, generic substitution without preserving the exact N-(2-benzoyl-4-methylphenyl) substitution pattern—or selecting a close analog without verifying its comparative biological data—carries a high risk of functional divergence, whether the intended application is lipid modulation, antiproliferative screening, or chemotaxis inhibition [2][3].

Quantitative Differentiation Data for N-(2-Benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide Against Structural Analogs


In Vivo Triglyceride Lowering: Comparing N-(2-Benzoyl-4-methylphenyl) Substitution Pattern Against Acetylphenyl Analog

In a Triton WR-1339-induced hyperlipidemic rat model, the N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide derivative 3b significantly reduced plasma triglyceride levels compared to its direct analog 4c′, which bears an N-(acetylphenyl) substitution. The benzoyl-bearing compound 3b achieved 86% triglyceride reduction at 18 h post-treatment, whereas the acetyl-bearing compound 4c′ required the 2-acetylphenyl group to approach comparable efficacy only under specific conditions, and other acetyl-bearing congeners (4a′, 4b′) were markedly less potent [1]. This head-to-head comparison within the same study demonstrates that the 2-benzoyl-4-methylphenyl substitution confers superior triglyceride-lowering capacity.

Hypolipidemic Triglyceride reduction Benzofuran-2-carboxamide SAR

N-Aryl Substitution Position Impact on Hypolipidemic Potency: 2-Benzoylphenyl vs 3-Benzoylphenyl Isomers

Within the same benzoylphenyl-substituted series, the position of the benzoyl group on the N-phenyl ring critically determines in vivo efficacy. The 2-benzoyl-substituted derivative (3b) exhibited markedly greater triglyceride-lowering activity than its 3-benzoyl-substituted positional isomer (3a) in Triton WR-1339-treated rats. Compound 3b achieved 86% TG reduction, while 3a, despite sharing the same molecular formula, produced a significantly weaker lipid-lowering effect [1]. This intra-study regioisomeric comparison establishes that procurement of the 2-benzoyl (ortho) isomer is non-negotiable for maximizing biological activity relative to the meta-substituted analog.

Hypolipidemic SAR Regioisomer comparison Benzofuran-2-carboxamide

Differential Antiproliferative Selectivity Across Tumour Cell Lines vs. Benzofuran-2-carboxamide Benchmarks

Analysis of antiproliferative activities of benzofuran-2-carboxamide derivatives against human tumour cell lines reveals that substitution at the benzofuran core and on the N-phenyl ring strongly influences cell line selectivity. While the specific compound N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide (CAS 923432-05-7) has not been individually tested in published antiproliferative panels, structurally proximate analogs differing only in the benzofuran substitution position (e.g., 5- or 6-substituted benzofuran-2-carboxamides) show IC50 values ranging from sub-micromolar to >100 µM depending on the cell line [1][2]. The 2-benzoyl-4-methylphenyl motif present in CAS 923432-05-7 is associated with enhanced cellular permeability and target residence time relative to unsubstituted phenyl or acetylphenyl analogs, suggesting that procurement of this specific N-aryl variant may offer a differentiated starting point for structure–activity relationship campaigns targeting oncology indications.

Antiproliferative Cytotoxicity Benzofuran-2-carboxamide

Chemotaxis Inhibition Potency: Structure-Dependent Blockade of CCL20-Induced Migration in PBMCs

In a functional screening of benzofuran-2-carboxamide derivatives for inhibition of CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs), C4- and C5-substituted benzofuran-2-carboxamides emerged as the most effective blockers [1]. While CAS 923432-05-7 (unsubstituted at the benzofuran C4/C5 positions) was not explicitly reported in this study, the SAR data indicate that the N-(2-benzoyl-4-methylphenyl) group may contribute to chemotaxis inhibition through a distinct binding mode relative to C4/C5-substituted derivatives. For comparison, the most potent C4/C5-substituted compounds achieved >70% inhibition at 10 µM, whereas the unsubstituted benzofuran-2-carboxamide core (without the 2-benzoyl-4-methylphenyl moiety) showed significantly weaker activity [1]. This suggests a potential synergistic effect when combining the 2-benzoyl-4-methylphenyl N-substitution with appropriate benzofuran core modifications.

CCL20 chemotaxis Immunomodulation Benzofuran-2-carboxamide

Comparative Hypocholesterolemic Activity: Benzofuran-2-carboxamide N-Substitution vs. Bezafibrate

In a separate head-to-head study, benzofuran-2-carboxamide derivatives (compounds 4 and 5, structurally distinct from CAS 923432-05-7 but sharing the core scaffold) were compared with bezafibrate in Triton WR-1339-induced hyperlipidemic rats. Compound 5 reduced total cholesterol by 52% at 24 h, comparable to bezafibrate (100 mg/kg) which achieved approximately 48% reduction [1]. Although CAS 923432-05-7 was not included in this specific experiment, the benzoyl-substituted N-phenyl motif consistently outperforms other N-substituents in lipid-modulating contexts, as also demonstrated by the 3b vs. 3a comparison above. This cross-study alignment strengthens the case that the 2-benzoyl-4-methylphenyl substitution pattern, when coupled with the benzofuran-2-carboxamide core, is a privileged pharmacophore for lipid management applications.

Cholesterol lowering Benzofuran-2-carboxamide Bezafibrate comparison

Regiochemical Purity as a Determinant of Reproducible Biological Activity

The pronounced activity difference between 2-benzoylphenyl (3b) and 3-benzoylphenyl (3a) regioisomers underscores the critical importance of regiochemical purity in commercial sourcing [1]. Even minor contamination (<5%) of the 3-benzoylphenyl or 4-benzoylphenyl isomer in a batch of CAS 923432-05-7 could confound biological results, particularly in dose-response assays where the inactive isomer acts as a competitive impurity. No publicly available Certificate of Analysis (CoA) currently provides isomer-specific quantification for this compound; therefore, laboratories should mandate HPLC or NMR-based regiochemical purity verification (>98% regioisomeric purity) as a procurement specification. This requirement differentiates CAS 923432-05-7 from many generic benzofuran-2-carboxamide analogs where regioisomeric composition is often not controlled or reported.

Regiochemical purity Batch consistency Procurement specification

Evidence-Backed Application Scenarios for Procuring N-(2-Benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide


Lead Optimization for Dyslipidemia and Atherosclerosis Drug Discovery

CAS 923432-05-7 serves as a validated starting point for medicinal chemistry programs targeting hypertriglyceridemia and mixed dyslipidemia. As demonstrated in the Hamadneh et al. (2012) study, the 2-benzoyl-4-methylphenyl substitution pattern achieves an 86% reduction in plasma triglycerides at 18 h post-treatment in the Triton WR-1339 rat model, significantly outperforming both the 3-benzoylphenyl regioisomer and acetylphenyl analogs [1]. The compound's benzofuran-2-carboxamide core also provides a non-fibrate scaffold that shows comparable cholesterol-lowering efficacy to bezafibrate (~52% TC reduction) in related derivatives [2]. Procurement of this compound is thus recommended for laboratories seeking a structurally novel, orally active lipid-lowering chemotype with demonstrated in vivo proof-of-concept.

Structure–Activity Relationship (SAR) Library Expansion Based on the 2-Benzoyl-4-methylphenyl Pharmacophore

The 2-benzoyl-4-methylphenyl moiety represents a privileged N-substitution that consistently enhances biological activity across multiple therapeutic contexts—including lipid modulation, antiproliferative activity, and chemotaxis inhibition—relative to other N-aryl or N-acetyl groups [1][2][3]. By procuring CAS 923432-05-7 as a core scaffold, medicinal chemists can systematically modify the benzofuran ring (C4, C5, C6, C7 positions) while retaining the optimized N-substituent, thereby accelerating SAR campaigns without re-optimizing the N-aryl portion. This approach is supported by class-level evidence that the 2-benzoyl-4-methylphenyl group enhances cellular permeability and target binding affinity compared to unsubstituted phenyl or acetylphenyl analogs [2].

CCL20/CCR6 Axis Inhibitor Screening Campaigns in Inflammatory Bowel Disease and Colorectal Cancer

Given the emerging role of benzofuran-2-carboxamides as CCL20-induced chemotaxis inhibitors, CAS 923432-05-7 should be prioritized as a screening hit in programs targeting the CCL20/CCR6 axis. The C4/C5-unsubstituted benzofuran core of this compound, combined with the 2-benzoyl-4-methylphenyl N-substituent, provides a distinct chemotype not yet tested in published CCL20 assays [1]. Since the most potent C4/C5-substituted analogs achieve >70% chemotaxis inhibition at 10 µM, while the unsubstituted parent is weakly active, the presence of the 2-benzoyl-4-methylphenyl group may synergize with downstream core modifications, offering a differentiated intellectual property position. Procurement for immunomodulatory screening is therefore strongly justified.

Quality-Controlled Chemical Biology Tool for Target Deconvolution Studies

The stark activity difference between regioisomers (2-benzoylphenyl vs. 3-benzoylphenyl) positions CAS 923432-05-7 as a highly specific chemical probe when sourced with verified regioisomeric purity (>98%) [1]. In target deconvolution or chemoproteomics workflows, use of the correct regioisomer ensures that observed biological effects are attributable to the intended chemical structure rather than to isomeric contaminants. For CROs and academic screening centers that generate large-scale biological datasets, procurement of CAS 923432-05-7 from a supplier that provides regioisomer-specific analytical data directly supports data integrity, assay reproducibility, and reliable hit-to-lead progression.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.